molecular formula C17H18N2O4 B14392293 2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide CAS No. 88523-61-9

2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide

Cat. No.: B14392293
CAS No.: 88523-61-9
M. Wt: 314.34 g/mol
InChI Key: OZAFNANORFDDHQ-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with methoxy groups and a methylphenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 4-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamoyl linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and quality control measures to ensure the final product meets the required specifications. The use of automated reactors and advanced analytical techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carbamoyl groups play a crucial role in binding to these targets, modulating their activity, and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzamide: Lacks the methylphenyl carbamoyl group, resulting in different chemical and biological properties.

    4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide:

Uniqueness

2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide is unique due to the presence of both methoxy and methylphenyl carbamoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88523-61-9

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

2,6-dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide

InChI

InChI=1S/C17H18N2O4/c1-11-7-9-12(10-8-11)18-17(21)19-16(20)15-13(22-2)5-4-6-14(15)23-3/h4-10H,1-3H3,(H2,18,19,20,21)

InChI Key

OZAFNANORFDDHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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